5-Methyl-1-oxa-5-azaspiro[2.5]octane
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Overview
Description
5-Methyl-1-oxa-5-azaspiro[2.5]octane: is a heterocyclic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-oxa-5-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for 5-Methyl-1-oxa-5-azaspiro[2This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-oxa-5-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: 5-Methyl-1-oxa-5-azaspiro[2.5]octane is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs and therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug design. Researchers explore its ability to interact with various biological pathways, aiming to develop new treatments for diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxa-5-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
1-Oxa-2-azaspiro[2.5]octane, 2-methyl-: This compound shares a similar spiro structure but differs in the position of the methyl group.
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester: Another related compound with a carboxylic acid ester functional group.
Uniqueness: 5-Methyl-1-oxa-5-azaspiro[2.5]octane is unique due to its specific spiro configuration and the position of the methyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
7-methyl-1-oxa-7-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9-7/h2-6H2,1H3 |
InChI Key |
YACYIHCZKDULJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1)CO2 |
Origin of Product |
United States |
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